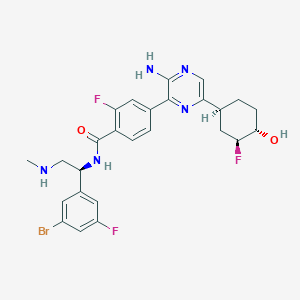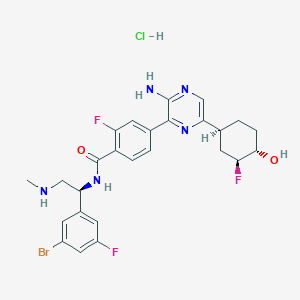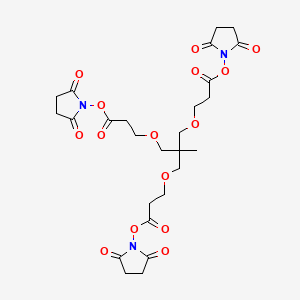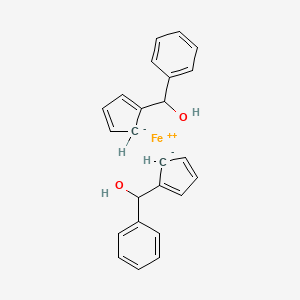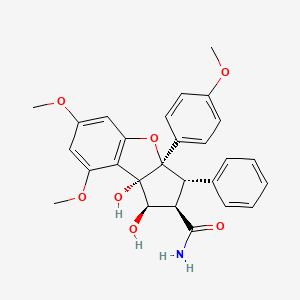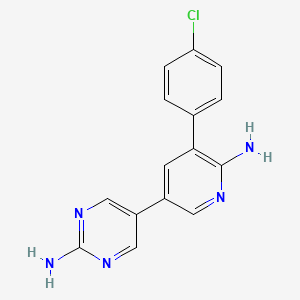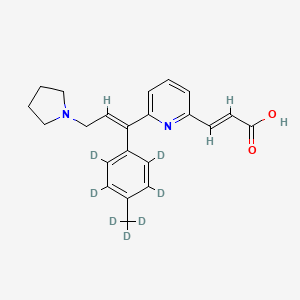
阿克伐斯汀 D7
描述
Acrivastine is an antihistamine medicine that helps alleviate allergy symptoms. It’s used to treat hay fever, conjunctivitis (red, itchy eyes), eczema, and hives (urticaria). It’s also used for reactions to insect bites and stings and for some food allergies . Acrivastine D7 is a deuterium-labeled version of Acrivastine .
Synthesis Analysis
Acrivastine D7 is synthesized from Acrivastine . The synthesis laboratories have a broad range of capabilities to fulfill your synthetic chemistry needs, especially the stable isotope-labeled compounds . A preparation method of Acrivastine involves taking p-methyl benzoyl hydrazone and alpha-halogenated pyridine as raw materials, carrying out palladium-catalyzed coupling reaction .Molecular Structure Analysis
The molecular weight of Acrivastine D7 is 355.48, and its formula is C22H17D7N2O2 . The structure of Acrivastine D7 is elucidated based on spectroscopy analysis of MS .Chemical Reactions Analysis
As an H1 receptor antagonist, Acrivastine D7 functions by blocking the action of histamine at this receptor, thereby preventing the symptoms associated with histamine release such as pruritis, vasodilation, hypotension, edema, bronchoconstriction, and tachycardia .Physical And Chemical Properties Analysis
Acrivastine D7 is a deuterium-labeled Acrivastine. The molecular weight is 355.48, and the formula is C22H17D7N2O2 . The chemical structure of Acrivastine D7 is consistent with its structure .科学研究应用
Treatment of Allergic Rhinitis
Acrivastine is an effective antihistamine in the treatment of allergic rhinitis . Allergic rhinitis is a common condition characterized by sneezing, rhinorrhea (runny nose), pruritus (itching), and nasal congestion . Acrivastine provides symptomatic relief for these symptoms .
Treatment of Chronic Urticaria
Chronic urticaria, also known as hives, is another condition where Acrivastine has shown efficacy . It helps in reducing the itching and inflammation associated with the condition .
Rapid Onset of Action
Acrivastine is a short-acting histamine H1-receptor antagonist with a rapid onset of action . This makes it particularly useful for ‘on-demand’ therapy in patients with intermittent symptoms .
Low Sedative Potential
Unlike some other antihistamines, Acrivastine has a low sedative potential due to poor penetration into the Central Nervous System (CNS) . This makes it a safer option for patients who need to remain alert and focused.
Combination Therapy with Pseudoephedrine
Acrivastine can be combined with pseudoephedrine, a decongestant, to enhance its effectiveness . This combination did not significantly impair driving performance, suggesting that it can be safely used without affecting cognitive function .
Impact on Driving Performance
Research has shown that Acrivastine, at its normal therapeutic dose (8 mg), has little effect on driving performance . However, higher doses of Acrivastine can severely impair driving performance .
作用机制
Target of Action
Acrivastine D7 primarily targets the Histamine H1 receptor . This receptor plays a crucial role in mediating allergic reactions, such as seasonal allergic rhinitis, by binding to histamine, a compound released by the body during an allergic response .
Mode of Action
As an H1 receptor antagonist , Acrivastine D7 functions by blocking the action of histamine at the H1 receptor . This prevents the symptoms associated with histamine release such as pruritus (itching), vasodilation (widening of blood vessels), hypotension (low blood pressure), edema (swelling), bronchoconstriction (narrowing of airways), and tachycardia (fast heart rate) .
Biochemical Pathways
The primary biochemical pathway affected by Acrivastine D7 is the histamine signaling pathway . By blocking the H1 receptor, Acrivastine D7 inhibits the normal function of histamine, thereby disrupting this pathway and its downstream effects .
Pharmacokinetics
Acrivastine D7 is rapidly absorbed from the gastrointestinal tract following oral administration . It reaches maximum plasma concentrations approximately 1.14 hours after administration . The volume of distribution is 0.46 ± 0.05 L/kg, and it binds to human plasma proteins at a rate of 50 ± 2.0% . These properties impact the bioavailability of Acrivastine D7, determining how much of the drug reaches the systemic circulation and can exert its therapeutic effect .
Result of Action
The molecular and cellular effects of Acrivastine D7’s action primarily involve the alleviation of symptoms associated with allergic reactions. By blocking the H1 receptor, it prevents histamine from exerting its effects, thereby reducing symptoms such as sneezing, rhinorrhea (runny nose), pruritus, lacrimation (tearing), and nasal congestion .
安全和危害
Acrivastine may cause drowsiness and dizziness. It’s not recommended for people over 65 because very little research on the medicine has been done in this age group . It’s best not to drink alcohol while you’re taking Acrivastine as it can make you feel sleepy . Acrivastine is primarily eliminated by the kidneys .
未来方向
Acrivastine is a useful addition to drugs currently available for the treatment of patients with allergic diseases in whom a histamine H1-receptor antagonist is indicated . Because of its rapid onset of action, Acrivastine will be particularly useful for ‘on-demand’ therapy in patients with intermittent symptoms .
属性
IUPAC Name |
(E)-3-[6-[(E)-3-pyrrolidin-1-yl-1-[2,3,5,6-tetradeuterio-4-(trideuteriomethyl)phenyl]prop-1-enyl]pyridin-2-yl]prop-2-enoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N2O2/c1-17-7-9-18(10-8-17)20(13-16-24-14-2-3-15-24)21-6-4-5-19(23-21)11-12-22(25)26/h4-13H,2-3,14-16H2,1H3,(H,25,26)/b12-11+,20-13+/i1D3,7D,8D,9D,10D | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PWACSDKDOHSSQD-XQHWGIKSSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=CCN2CCCC2)C3=CC=CC(=N3)C=CC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1/C(=C\CN2CCCC2)/C3=CC=CC(=N3)/C=C/C(=O)O)[2H])[2H])C([2H])([2H])[2H])[2H] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Acrivastine D7 | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



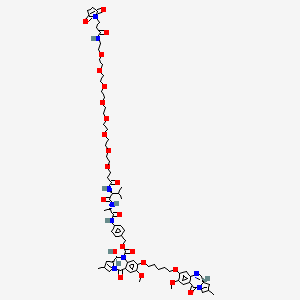

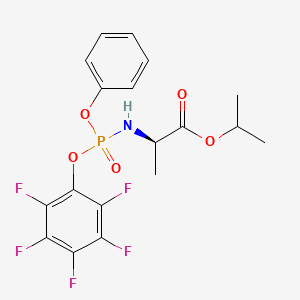
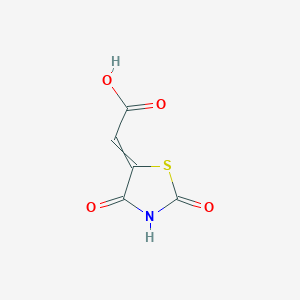

![2-[2-(Diphenylphosphino)phenyl]-4-isobutyl-2-oxazoline](/img/structure/B3181956.png)
![3-Methyl-4-oxo-3,4-dihydrobenzo[d][1,2,3]triazine-7-carboxylic acid](/img/structure/B3181962.png)
